Hedyosumin E

Description

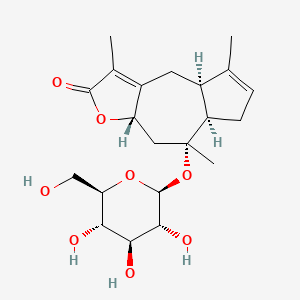

Hedyosumin E is a sesquiterpenoid compound isolated from Hedyosmum orientale, a plant species within the Chloranthaceae family. It is extracted from the aerial parts of the plant using 95% ethanol, as reported by Su et al. (2008) and Zhang et al. (2016) .

Properties

Molecular Formula |

C21H30O8 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(3aS,5R,5aR,8aR)-1,5,8-trimethyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5a,6,8a,9-hexahydroazuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C21H30O8/c1-9-4-5-13-11(9)6-12-10(2)19(26)27-14(12)7-21(13,3)29-20-18(25)17(24)16(23)15(8-22)28-20/h4,11,13-18,20,22-25H,5-8H2,1-3H3/t11-,13+,14-,15+,16+,17-,18+,20-,21+/m0/s1 |

InChI Key |

VABXQJHIONSXPQ-WDMSPEKYSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1CC3=C(C(=O)O[C@H]3C[C@@]2(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

Canonical SMILES |

CC1=CCC2C1CC3=C(C(=O)OC3CC2(C)OC4C(C(C(C(O4)CO)O)O)O)C |

Synonyms |

hedyosumin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological features of Hedyosumin E and related compounds:

Key Comparative Insights:

Structural Complexity: Hedyosumin A and B feature epoxy and guaiane scaffolds, while Bolivianine (from H. angustifolium) is a diterpenoid with distinct fused rings. This compound’s structure remains less characterized but likely shares sesquiterpenoid features with its analogs . Stereochemical revisions (e.g., Hedyosumin B as a C-11 epimer) highlight challenges in structural elucidation of terpenoids .

Synthetic Accessibility: Hedyosumin A is synthesized efficiently via photochemical cascades, whereas Hedyosumin B requires stereospecific oxa-Michael additions.

Bioactivity: Hedyosumin A and orientanoids demonstrate antitumor activity, while Bolivianine shows cytotoxicity.

Extraction vs. Synthesis: Ethanol extraction (this compound, D) yields less modified natural products, whereas ethyl acetate (Bolivianine) may isolate more lipophilic compounds. Synthetic routes (e.g., for Hedyosumin A/B) enable scalable production and structural diversification .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Hedyosumin E from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) or HPLC. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For purity validation, combine TLC with spectroscopic methods (e.g., NMR, MS) .

- Key Considerations : Include negative controls (e.g., blank runs) to confirm compound specificity. Adhere to guidelines for reporting experimental details, such as describing plant material origins, extraction protocols, and yield calculations .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- Structural Analysis : NMR (¹H, ¹³C, 2D-COSY) for skeletal elucidation; X-ray crystallography for absolute configuration.

- Functional Properties : In vitro assays (e.g., enzyme inhibition, antioxidant activity) with dose-response curves.

Cross-validate results with computational methods (e.g., molecular docking) to predict binding affinities .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies. Use tools like PRISMA for transparent reporting .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., identical solvent concentrations, cell passage numbers).

- Statistical Analysis : Apply ANOVA or Bayesian models to assess variability sources. For example, if Study A reports cytotoxicity at 10 µM and Study B shows no activity, test intermediate concentrations and evaluate batch-to-batch compound purity .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by this compound. Validate targets via CRISPR-Cas9 knockdown or overexpression.

- Pharmacological Profiling : Use selective inhibitors/agonists in pathway-specific assays (e.g., MAPK/ERK inhibitors for anti-inflammatory studies).

- In Vivo Models : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) across species (rodents vs. zebrafish) to assess translational relevance .

Q. How can researchers optimize experimental designs to distinguish between direct and indirect effects of this compound in pharmacological studies?

- Methodological Answer :

- Time-Course Experiments : Measure biomarker levels at multiple timepoints to differentiate primary effects (e.g., receptor binding) from secondary responses (e.g., downstream signaling).

- Genetic/Pharmacological Knockdown : Silence putative targets (e.g., siRNA) to confirm dependency.

- Dose-Response Curves : Use Hill slope analysis to infer cooperative vs. non-cooperative mechanisms .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.

- Reproducibility : Share raw datasets and analysis scripts in public repositories (e.g., Zenodo) .

Q. How should researchers address ethical and methodological challenges in pre-clinical studies involving this compound?

- Methodological Answer :

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for animal/human studies. Document informed consent and data anonymization procedures .

- Rigor Metrics : Adopt ARRIVE 2.0 guidelines for animal studies (e.g., randomization, blinding). For human cell lines, authenticate using STR profiling .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.